molecular formula C12H18N2O B1246704 1-(4-Methoxy-2-methyl-phenyl)-piperazine CAS No. 59803-92-8

1-(4-Methoxy-2-methyl-phenyl)-piperazine

Cat. No.: B1246704
CAS No.: 59803-92-8
M. Wt: 206.28 g/mol
InChI Key: QACLELNFVSMAIZ-UHFFFAOYSA-N
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Description

Overview of the Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the development of pharmacologically active agents. researchgate.netnih.gov Its unique structural and chemical properties make it a versatile component in drug design. nih.govtandfonline.com

The journey of piperazine in the scientific field began with its initial use as a solvent for uric acid. drugbank.comchemeurope.com Its therapeutic potential was recognized in 1953 when it was introduced as an anthelmintic agent to treat roundworm and pinworm infections. drugbank.comtaylorandfrancis.comtaylorandfrancis.com This application was based on its ability to paralyze the parasites, allowing them to be expelled by the host. taylorandfrancis.com Over time, some piperazine derivatives were investigated by pharmaceutical companies as potential antidepressants, though some were ultimately unsuccessful and termed "failed pharmaceuticals". drugpolicyfacts.org For instance, 1-benzylpiperazine (B3395278) (BZP) was initially explored as an antidepressant but was later found to have properties similar to amphetamine. drugpolicyfacts.org Another derivative, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), was developed in the late 1970s as a chemical intermediate for manufacturing antidepressant drugs like trazodone (B27368). drugpolicyfacts.org

The piperazine moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govtandfonline.com This designation refers to a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for drug discovery. nih.gov The prevalence of the piperazine ring in a wide array of biologically active compounds across various therapeutic areas—including anticancer, antipsychotic, and anti-inflammatory agents—underscores its privileged status. researchgate.net

The utility of the piperazine scaffold stems from its distinct characteristics:

Physicochemical Properties : It possesses favorable solubility, basicity, and conformational flexibility. nih.govtandfonline.com These properties can be finely tuned through substitution on its nitrogen and carbon atoms. tandfonline.com

Pharmacokinetic Modulation : The incorporation of a piperazine ring into a molecule has often been a successful strategy to improve its pharmacokinetic profile. tandfonline.com

Chemical Reactivity : The reactivity of the piperazine nitrogens facilitates its use as a versatile linker to connect different pharmacophores or as a central scaffold for building groups that interact with a biological target. tandfonline.com

The piperazine framework allows for extensive chemical modification, leading to a vast diversity of derivatives. The synthetic accessibility of these compounds is a key factor in their widespread use in research. tandfonline.com The two nitrogen atoms of the piperazine ring provide reactive sites for various chemical transformations. tandfonline.com

Common synthetic strategies to create N-aryl and N-alkyl piperazine derivatives are well-established, allowing for the construction of large compound libraries for screening purposes.

Synthesis MethodDescriptionKey Reagents/Catalysts
N-Arylation Forms a bond between a piperazine nitrogen and an aromatic ring.Palladium-catalyzed Buchwald-Hartwig coupling, Copper-catalyzed Ullmann–Goldberg reaction, or Nucleophilic Aromatic Substitution (SNAr). nih.gov
N-Alkylation Attaches an alkyl group to a piperazine nitrogen.Can be achieved through nucleophilic substitution on alkyl halides or sulfonates, or via reductive amination. nih.gov
Ring Formation Constructs the piperazine ring itself from acyclic precursors.Common methods include reacting a suitable aniline (B41778) with bis-(2-haloethyl)amine or the cyclization of 1,2-diamines. nih.govnih.gov
Amidation/Sulfonamidation Forms amide or sulfonamide bonds at the piperazine nitrogen.Involves reacting the piperazine with various acid halides or sulfonyl halides, often in the presence of a base like triethylamine. nih.gov

These synthetic routes offer robust and efficient ways to generate a wide range of substituted piperazines. organic-chemistry.org

Specificity of 1-(4-Methoxy-2-methyl-phenyl)-piperazine within Phenylpiperazines

Within the broad class of phenylpiperazines, this compound is a distinct entity defined by its specific substitution pattern on the phenyl ring.

The structure of this compound consists of a piperazine ring linked via one of its nitrogen atoms to a phenyl group. This phenyl group is substituted with a methoxy (B1213986) group at the para- (4-) position and a methyl group at the ortho- (2-) position.

PropertyValueSource
IUPAC Name 1-(4-methoxy-2-methylphenyl)piperazine nih.gov
Molecular Formula C12H18N2O nih.gov
Molecular Weight 206.28 g/mol nih.gov
CAS Number 59803-92-8 nih.gov
Canonical SMILES CC1=C(C=CC(=C1)OC)N2CCNCC2 nih.gov
InChI Key QACLELNFVSMAIZ-UHFFFAOYSA-N nih.gov

The nature and position of substituents on the aromatic ring of phenylpiperazines are critical determinants of their biological activity and receptor selectivity. Research into the structure-activity relationships (SAR) of these compounds has revealed several key principles:

Ortho-Substitution : Substitution at the ortho-position of the phenyl ring can be favorable for binding affinity to certain receptors. nih.gov For this compound, the 2-methyl group occupies this position.

Meta-Substitution : The meta-position is often implicated in the selectivity between different receptor types. nih.gov

Para-Substitution : The para-position is frequently a region where the accessible volume for ligands is limited within the receptor's active site. nih.gov In the subject compound, this position is occupied by a methoxy group.

The electronic properties of the substituents also play a significant role. For instance, the introduction of electron-withdrawing, lipophilic substituents can either decrease or improve activity depending on the specific molecular context and target. mdpi.com In the case of this compound, the methoxy group is electron-donating via resonance, while the methyl group is weakly electron-donating via induction. These electronic effects, combined with the steric bulk of the methyl group, create a unique electronic and conformational profile that influences how the molecule interacts with its biological targets. Studies on other phenylpiperazine derivatives have shown that even simple aliphatic substitutions can result in efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine (B188723) compound. nih.gov

Significance of Research on Aromatic Piperazine Derivatives

Aromatic piperazine derivatives, often referred to as arylpiperazines, are a cornerstone in pharmaceutical research. mdpi.com Their structural framework is fundamental to numerous compounds developed for a wide range of therapeutic applications. mdpi.comnih.gov The consistent interest in synthesizing and evaluating new arylpiperazine derivatives stems from their proven success and the potential for discovering novel biological activities. researchgate.netmdpi.com

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in many approved drugs and clinical candidates targeting various diseases. researchgate.net

Central Nervous System (CNS) Disorders: Arylpiperazines are famously incorporated into drugs for CNS conditions. For instance, aripiprazole, an atypical antipsychotic, features this core structure and is used for treating schizophrenia and bipolar disorder. wikipedia.org The phenylpiperazine moiety is also a key component in compounds designed as antidepressants. nih.gov

Cardiovascular Disease: This class of compounds has been extensively studied for its effects on the cardiovascular system, particularly as antagonists for α1-adrenoceptors. nih.govrsc.org These receptors are involved in physiological processes like managing blood pressure. nih.gov The drug Naftopidil, which contains an arylpiperazine structure, is used for benign prostatic hyperplasia and has been investigated for its anticancer potential related to its α1-adrenoceptor antagonism. mdpi.comnih.gov

Oncology: In recent years, arylpiperazine derivatives have gained significant attention as potential anticancer agents. mdpi.com Researchers have designed and synthesized novel phenylpiperazine compounds that exhibit cytotoxic activity against various cancer cell lines, including prostate and breast cancer. mdpi.comnih.govmdpi.com Studies have shown that these derivatives can induce apoptosis (programmed cell death) and inhibit the cell cycle in cancer cells. nih.gov The versatility of the scaffold allows for modifications that can lead to potent and selective anticancer activity. mdpi.com

Beyond their established roles, researchers are exploring phenylpiperazine analogues for novel applications, expanding their utility into different scientific domains.

Agrochemicals: A notable emerging area is in the development of new agrochemicals. nih.gov Scientists have synthesized phenylpiperazine derivatives and tested their effectiveness as acaricides to control spider mites, which are significant agricultural pests. nih.govresearchgate.net Certain compounds, such as 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, have demonstrated high activity against multiple species of mites, including their eggs. nih.govresearchgate.net This research highlights the potential of the phenylpiperazine scaffold in creating innovative crop protection agents. nih.gov

Antimicrobial Agents: The search for new antibiotics has led investigators to screen compound libraries that include arylpiperazines. Recent studies have identified arylpiperazine derivatives with broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi. nih.gov These compounds have shown promise as starting points for the development of new antibacterial and antifungal drugs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-9-11(15-2)3-4-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACLELNFVSMAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444353
Record name 1-(4-Methoxy-2-methyl-phenyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59803-92-8
Record name 1-(4-Methoxy-2-methyl-phenyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 1 4 Methoxy 2 Methyl Phenyl Piperazine

Established Synthetic Routes for 1-(4-Methoxy-2-methyl-phenyl)-piperazine

The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the N-aryl bond between the phenyl ring and the piperazine (B1678402) moiety. These methods can be broadly categorized into two approaches: building the piperazine ring onto a pre-existing aniline (B41778) or coupling piperazine itself with an appropriate aryl precursor.

Key Precursors and Starting Materials

The selection of starting materials is dictated by the chosen synthetic pathway. The most common precursors are readily available compounds.

From an Aniline Precursor: This approach typically involves the reaction of 4-methoxy-2-methylaniline (B89876) with a reagent that provides the remaining atoms for the piperazine ring. The most common reagent for this is bis(2-chloroethyl)amine (B1207034) . An alternative, related starting material is diethanolamine , which can be converted in situ into the necessary electrophilic species. core.ac.uk

From an Aryl Halide Precursor: This modern approach involves coupling piperazine with a substituted aryl halide. The preferred precursor is 1-bromo-4-methoxy-2-methylbenzene due to its optimal reactivity in palladium-catalyzed reactions. nih.gov The corresponding chloro- or iodo-analogs can also be used.

Table 1: Key Precursors for Synthesis

Synthetic ApproachPhenyl Moiety PrecursorPiperazine Moiety Precursor
Ring Formation on Aniline4-Methoxy-2-methylanilineBis(2-chloroethyl)amine or Diethanolamine
Aryl-Piperazine Coupling1-Bromo-4-methoxy-2-methylbenzenePiperazine

Reaction Conditions and Mechanisms for Piperazine Ring Formation

The formation of the crucial C-N bond to create the arylpiperazine structure is governed by well-understood reaction mechanisms, with conditions optimized for yield and purity.

One classical and widely used method involves the direct N-arylation of bis(2-chloroethyl)amine with an aniline. core.ac.uk In the case of this compound, this involves the nucleophilic attack of 4-methoxy-2-methylaniline on bis(2-chloroethyl)amine, followed by an intramolecular cyclization to form the piperazine ring. This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a high-boiling solvent like 1-butanol (B46404) at elevated temperatures. core.ac.uk

A more modern and versatile approach is the Buchwald-Hartwig amination . chemspider.com This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds. The reaction couples an aryl halide or triflate with an amine. For the synthesis of the target compound, 1-bromo-4-methoxy-2-methylbenzene would be reacted with an excess of piperazine. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a non-nucleophilic base (e.g., sodium tert-butoxide) in an inert solvent like toluene. chemspider.com

Another potential mechanism is Nucleophilic Aromatic Substitution (SNAr) . This reaction typically requires an electron-deficient aromatic ring to facilitate attack by a nucleophile like piperazine. While the methoxy (B1213986) and methyl groups on the target's phenyl ring are electron-donating, SNAr could be employed if the ring were substituted with strongly electron-withdrawing groups for analog synthesis. mdpi.com

Table 2: Comparison of Synthetic Reaction Conditions

MethodCatalyst/ReagentsBaseSolventTemperature
Classical Cyclization Bis(2-chloroethyl)amineSodium Carbonate1-Butanol~120°C core.ac.uk
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAPSodium tert-butoxideToluene~80-100°C chemspider.com

Purification and Isolation Techniques in Synthesis

Following the reaction, a series of purification steps are necessary to isolate the this compound product. Standard workup procedures often begin with filtering the reaction mixture to remove inorganic salts. google.com The filtrate is then typically subjected to a liquid-liquid extraction using a suitable organic solvent, such as chloroform (B151607) or ethyl acetate, to separate the product from the aqueous phase. google.com

The most common method for final purification is crystallization . The crude product, obtained after solvent evaporation, can be recrystallized from an appropriate alcohol like ethanol (B145695) or isopropyl alcohol to yield a pure solid. core.ac.ukgoogle.com In some cases, the product is first converted to its hydrochloride salt by treatment with hydrochloric acid. This often yields a more crystalline and easily handled solid, which can be further purified by recrystallization. The free base can then be regenerated if required. google.com

Derivatization Strategies and Analogue Synthesis for Research Applications

This compound possesses two key sites for chemical modification: the secondary amine of the piperazine ring (N4) and the substituted phenyl moiety. These sites allow for the synthesis of a diverse library of analogues for research.

Modification at the Piperazine Nitrogen Atoms (N1 and N4)

The N1 nitrogen is already part of the N-aryl bond, making the N4 nitrogen the primary site for derivatization. This secondary amine is a versatile nucleophile that can undergo a variety of standard transformations.

N-Alkylation: The N4 nitrogen can be readily alkylated by reaction with alkyl halides in the presence of a base like potassium carbonate.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding amides. This is a common strategy to introduce a variety of functional groups. nih.gov

Reductive Amination: This two-step or one-pot process involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by an agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield an N-alkylated product.

Michael Addition: As a nucleophile, the N4-amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

To achieve selective mono-functionalization, especially when starting with piperazine itself, a common strategy is to use a protecting group like the tert-butyloxycarbonyl (Boc) group. N-Boc-piperazine can be functionalized on the free nitrogen, followed by deprotection of the Boc group under acidic conditions to reveal the secondary amine for further modification. researchgate.net

Substitutions on the Methoxy-Methyl-Phenyl Moiety

The aromatic ring offers further opportunities for modification, allowing for fine-tuning of the electronic and steric properties of the molecule.

One of the most significant modifications is the cleavage of the methyl ether to yield the corresponding phenol (B47542). This O-demethylation can be achieved using strong acid reagents. Refluxing with 47% hydrobromic acid (HBr), sometimes with acetic acid as a co-solvent, is a common method. core.ac.ukchem-station.com Other potent Lewis acids, such as boron tribromide (BBr₃), are also highly effective for this transformation, often at lower temperatures. chem-station.com

The aromatic ring itself is subject to Electrophilic Aromatic Substitution (EAS) . masterorganicchemistry.comnumberanalytics.com The existing substituents—a strongly activating methoxy group and a weakly activating methyl group—are both ortho, para-directing. Their combined effect strongly directs incoming electrophiles to the positions ortho to the highly activating methoxy group (C3 and C5). Potential EAS reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acid.

Furthermore, the benzylic methyl group could potentially undergo side-chain reactions, such as free-radical bromination or oxidation, although conditions would need to be carefully selected to avoid competing reactions elsewhere on the molecule. libretexts.org

Synthesis of Radiolabeled this compound Derivatives for Imaging Research

No specific studies detailing the synthesis of radiolabeled derivatives of this compound for use in imaging research, such as Positron Emission Tomography (PET), were identified. Research on radiolabeling with isotopes like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) is prevalent for other phenylpiperazine derivatives, which serve as ligands for various receptors in the central nervous system. nih.govnih.govnih.govnih.gov For instance, derivatives of the isomeric 1-(2-methoxyphenyl)piperazine (B120316) have been successfully labeled with [¹¹C] and [¹⁸F] to create PET radiotracers for studying serotonin (B10506) and other receptor systems in the brain. nih.govnih.gov However, methodologies and research findings specifically for the 2-methyl substituted variant are not present in the available literature.

Novel Synthetic Approaches and Green Chemistry Considerations

Detailed literature on novel synthetic routes or the application of green chemistry principles specifically for the production of this compound is scarce. General advancements in the synthesis of arylpiperazines provide a template for how this compound might be produced, but specific examples and optimizations are not documented.

The synthesis of N-arylpiperazines is a cornerstone of medicinal chemistry. nih.govnih.gov Modern synthetic chemistry has seen significant innovations in coupling reactions, which are likely applicable to the synthesis of this compound. The primary methods for forming the crucial aryl-nitrogen bond include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for constructing C-N bonds. It generally involves the reaction of an aryl halide (or triflate) with an amine. For the target compound, this would involve reacting 1-halo-4-methoxy-2-methylbenzene with piperazine. Advances in ligand design for the palladium catalyst have broadened the scope and efficiency of this reaction, allowing for milder conditions. nih.gov

Ullmann Condensation: A classical copper-catalyzed method for N-arylation. While historically requiring harsh conditions, modern variations with improved ligands and reaction conditions have made it a more viable option. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. For this compound, the methoxy and methyl groups are electron-donating, making SNAr a less probable primary synthetic route unless a different precursor is used.

While these catalytic systems are standard for arylpiperazine synthesis, specific application, catalyst selection, and condition optimization for this compound have not been reported in the reviewed literature.

Preclinical Pharmacological Characterization of 1 4 Methoxy 2 Methyl Phenyl Piperazine

Receptor Binding and Ligand Interaction Studies

Following a comprehensive review of scientific literature, specific preclinical data detailing the receptor binding affinities and ligand interaction of the compound 1-(4-Methoxy-2-methyl-phenyl)-piperazine (CAS Number: 59803-92-8) at the specified serotonin (B10506) and dopamine (B1211576) receptor subtypes could not be located. nih.govnih.gov The available research focuses on structurally related arylpiperazine compounds, but does not provide the specific quantitative binding data (such as Kᵢ values) required to fulfill the detailed outline for this specific molecule.

Serotonin Receptor (5-HT) Binding Affinities and Subtype Selectivity

No specific data was found for the binding affinity of this compound at the 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, or 5-HT₇ receptors. Research on analogous compounds provides a general context for how arylpiperazines interact with these targets.

Affinity for 5-HT1A Receptors

Studies on various derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have shown that this structural motif can lead to high affinity for the 5-HT₁ₐ receptor. nih.govresearchgate.netsemanticscholar.org For instance, the addition of specific terminal fragments to the piperazine (B1678402) ring can result in compounds with potent (sub-nanomolar) Kᵢ values at this receptor. nih.govresearchgate.netsemanticscholar.org However, these studies did not include the specific 2-methyl and 4-methoxy substitutions of the subject compound.

Interactions with 5-HT2A and 5-HT6 Receptors

The interaction of this compound with 5-HT₂ₐ and 5-HT₆ receptors has not been specifically documented in the available literature. Research into other novel arylpiperazine ligands has investigated affinities for these receptors, but data for the compound is absent. bg.ac.rsnih.gov

Investigations of 5-HT7 Receptor Ligands

While the field has seen investigations into arylpiperazine derivatives as 5-HT₇ receptor ligands, with some showing high affinity, these studies have not specifically characterized this compound. nih.gov

Dopamine Receptor (D) Binding Profiles

Specific binding data for this compound at dopamine receptors is not available in the reviewed literature.

Specificity for Dopamine D2 Receptor

The specificity and affinity of this compound for the dopamine D₂ receptor have not been reported. Studies on other substituted 1-(2-methoxyphenyl)piperazine derivatives have shown that they can bind to the D₂ receptor, with affinities varying based on their specific substitutions. nih.govnih.gov Without direct experimental data, the D₂ receptor binding profile of this compound remains uncharacterized.

Cholinergic and N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Research into the nootropic effects of MMPP has demonstrated its significant interaction with both the cholinergic and the N-Methyl-D-Aspartate (NMDA) receptor systems. nih.gov In preclinical models, the memory-enhancing effects of MMPP were investigated using specific receptor antagonists. The administration of scopolamine (B1681570), a muscarinic cholinergic receptor antagonist, was found to completely inhibit the memory acquisition improvements induced by MMPP. nih.gov Similarly, the use of dizocilpine (B47880) (MK-801), a non-competitive NMDA receptor antagonist, also fully blocked the pro-cognitive effects of MMPP on memory acquisition. nih.gov

These findings strongly suggest that the mechanism of action of MMPP is, at least in part, dependent on the functional integrity of both cholinergic and NMDA-glutamatergic neurotransmission. nih.gov The compound does not appear to act as a direct agonist at these receptors but rather modulates their activity to enhance memory-related processes.

Table 1: Effect of Antagonists on MMPP-Induced Memory Enhancement

AntagonistReceptor System TargetedEffect on MMPP-Induced Memory AcquisitionReference
ScopolamineCholinergic (Muscarinic)Complete Inhibition nih.gov
Dizocilpine (MK-801)Glutamatergic (NMDA)Complete Inhibition nih.gov
Buspirone (B1668070)Serotonergic (5-HT1A)Complete Inhibition nih.gov

Exploration of Histamine (B1213489) Receptor Binding (H1, H3)

Direct experimental data on the binding affinities (e.g., Kᵢ values) of this compound for histamine H1 and H3 receptors are not currently available in the published literature. However, the piperazine scaffold is a common structural feature in many potent histamine receptor ligands. nih.govnih.govnih.gov

Numerous piperazine derivatives have been identified as high-affinity H3 receptor antagonists, a class of drugs known to modulate the release of various neurotransmitters in the central nervous system, including acetylcholine (B1216132) and glutamate (B1630785). nih.gov Given that MMPP modulates these same neurotransmitter systems, its potential interaction with H3 receptors is a logical area for future investigation. Similarly, the phenoxy- and piperazine-moieties are present in various H1 receptor antagonists. nih.gov Without direct binding studies, any affinity for histamine receptors remains speculative.

Enzymatic Inhibition Profiles

The profile of this compound as an inhibitor of key enzymes in the central nervous system, such as monoamine oxidase (MAO-A, MAO-B) or acetylcholinesterase (AChE), has not been specifically reported.

Studies on other N-methyl-piperazine-containing compounds have shown that this chemical motif can be incorporated into potent dual inhibitors of MAO-B and AChE. nih.gov The N-methylpiperazine moiety in these structures contributes to interactions with the target enzymes. nih.gov However, this does not confirm similar activity for MMPP, and dedicated enzymatic assays would be required to determine its inhibition profile.

Mechanism of Action at the Molecular and Cellular Level

Signal Transduction Pathways Mediated by Receptor Activation/Antagonism

The mechanism of MMPP appears to be mediated through the modulation of multiple signal transduction pathways linked to the cholinergic and glutamatergic systems.

NMDA Receptor Pathway: By modulating NMDA receptors, MMPP influences ionotropic receptor signaling. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows for the influx of Ca²⁺ into the neuron. youtube.com This increase in intracellular calcium is a critical second messenger that activates a cascade of downstream signaling molecules, including calcium/calmodulin-dependent protein kinase II (CaMKII), which is essential for synaptic plasticity and memory formation. youtube.com The blockade of MMPP's effects by an NMDA antagonist indicates that its mechanism is dependent on this Ca²⁺-mediated signaling pathway. nih.gov

Cholinergic Receptor Pathway: The antagonism of MMPP's effects by scopolamine points to the involvement of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). nih.gov Activation of these receptors initiates intracellular signaling cascades via second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which can lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These pathways are known to play a crucial role in neuronal excitability and synaptic plasticity.

Modulation of Neurotransmitter Release and Reuptake Mechanisms

Evidence suggests that this compound modulates neurotransmission by affecting the functional activity of several key systems. nih.gov

The compound's memory-enhancing properties are inhibited not only by cholinergic and glutamatergic antagonists but also by the 5-HT1A receptor agonist, buspirone. nih.gov This implies an interaction with the serotonergic system. 5-HT1A receptors function as both autoreceptors on serotonin neurons (inhibiting serotonin release) and as postsynaptic receptors. MMPP's mechanism may involve antagonizing these autoreceptors, thereby leading to an increase in synaptic serotonin levels, or by modulating postsynaptic 5-HT1A receptor signaling which in turn influences acetylcholine and glutamate release.

While no direct studies have evaluated the effect of MMPP on neurotransmitter transporters like the dopamine transporter (DAT) or serotonin transporter (SERT), various other piperazine derivatives are known to be potent inhibitors of these reuptake proteins. nih.govnih.gov An effect on neurotransmitter reuptake remains a plausible, though unconfirmed, component of its mechanism of action. Furthermore, should the compound possess any H3 receptor antagonist activity as discussed previously, it could enhance the release of a wide array of neurotransmitters, including acetylcholine, glutamate, and monoamines. nih.gov

Ion Channel Interactions

Information regarding the direct interaction of this compound with specific ion channels is not extensively detailed in the available research. However, studies on structurally related piperazine compounds suggest that this chemical class can modulate ion channel activity. For instance, the piperazine derivative N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) has been identified as a potential modulator of the Transient Receptor Potential Cation channel, subfamily C, member 6 (TRPC6). mdpi.com This finding highlights the potential for piperazine-based molecules to interact with ion channels, a mechanism that could underlie various physiological effects. Further investigation is required to determine if this compound exhibits similar properties and to characterize its specific ion channel interaction profile.

In Vitro Pharmacological Investigations

While direct cell-based functional assays for this compound (MMPP) are not prominently reported, its receptor interactions have been inferred from in vivo mechanistic studies. Research suggests that the pro-cognitive effects of MMPP are mediated through its interaction with multiple neurotransmitter systems, specifically implicating cholinergic, N-methyl-D-aspartate (NMDA), and 5-hydroxytryptamine-1A (5-HT1A) receptors. nih.gov The administration of antagonists for these receptors was found to block the memory-enhancing effects of MMPP in animal models, providing strong evidence for its functional activity at these sites. nih.gov

Studies on other methoxyphenyl piperazine derivatives further illustrate the capacity of this structural class to interact with various receptors. A radiolabelled derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, showed high uptake and specific binding in brain regions rich in metabotropic glutamate receptor subtype 1 (mGluR1), as confirmed by in vitro autoradiography. nih.gov Additionally, other research on diverse piperazine derivatives has demonstrated high affinity and antagonistic activity at histamine H3 (H3R) and sigma-1 (σ1R) receptors, evaluated using functional assays such as the mini-G protein recruitment assay. nih.gov

The piperazine scaffold is a key component in various enzyme inhibitors. While specific enzyme inhibition data for this compound is limited, related compounds show significant activity. A series of N-methyl-piperazine chalcones have been identified as potent and selective dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are key enzyme targets in neurodegenerative diseases. nih.gov For example, the 3-trifluoromethyl-4-fluorinated derivative (compound 2k) showed high selective inhibition against MAO-B. nih.gov Similarly, benzylpiperazine derivatives have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Other piperazine-based drugs designed for Alzheimer's disease have also demonstrated acetylcholinesterase inhibition. nih.gov

Table 1: Inhibitory Activity of Selected N-Methyl-Piperazine Chalcone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Substituent MAO-B IC₅₀ (µM) AChE IC₅₀ (µM)
2k 3-CF₃, 4-F 0.71 8.10
2n 2-F, 5-Br 1.11 4.32
2o 2-F, 5-NO₂ 3.87 1.19
2b 4-F >40 2.26
2d 4-Cl 12.01 2.38

Source: Adapted from research on N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors. nih.gov

In Vivo Preclinical Behavioral and Pharmacological Studies

The effects of this compound (MMPP) on cognition and memory have been directly assessed in animal models. A key study utilizing the passive avoidance test in mice investigated the compound's impact on different phases of memory. nih.gov The results indicated that MMPP significantly enhances the acquisition (learning) and formation of both short-term and long-term memory. nih.gov However, it did not affect the consolidation or retrieval of memory when administered before the test phase. nih.gov

The mechanism behind these nootropic effects was further explored using receptor antagonists. The memory-enhancing effects of MMPP on the acquisition phase were completely blocked by the administration of scopolamine (a cholinergic antagonist), dizocilpine (an NMDA receptor antagonist), and buspirone (a 5-HT1A receptor agonist/partial agonist). nih.gov This suggests that MMPP's pro-cognitive activity is dependent on the integrity of cholinergic, NMDA-glutamatergic, and 5-HT1A receptor pathways. nih.gov

Other studies on different piperazine derivatives have also shown promising results in animal models of cognitive impairment. For example, certain novel piperazine compounds were found to reduce both amyloid and Tau pathology while preserving memory in preclinical models of Alzheimer's disease. nih.gov Another piperazine derivative, cmp2, was shown to improve cognitive functions, including recognition and spatial memory, in 5xFAD mice, an established animal model for Alzheimer's disease. mdpi.com

Table 2: Effect of this compound (MMPP) on Memory in the Passive Avoidance Test This table is interactive. You can sort the data by clicking on the column headers.

Memory Phase Tested Administration Time Effect of MMPP
Acquisition Pre-training Memory Enhancement
Formation Post-training Memory Enhancement
Consolidation Pre-test No Effect

Source: Based on findings from in vivo studies on MMPP. nih.gov

Assessment of Cognitive Enhancement and Memory Modulation in Animal Models

Memory Acquisition and Formation

Research in animal models has demonstrated that this compound can positively influence the initial stages of memory. Specifically, studies have shown that MMPP enhances the acquisition and formation of memory in both short-term and long-term memory protocols. frontiersin.org This was observed in the passive avoidance test in mice, where pre-training administration of MMPP led to improved performance, indicating a facilitatory effect on the learning process. frontiersin.org However, the compound did not affect the consolidation of memory when administered before the retrieval test. frontiersin.org

Table 1: Effect of this compound on Memory Stages

Memory StageEffect of MMPPExperimental Paradigm
AcquisitionEnhancementPassive Avoidance Test frontiersin.org
FormationEnhancementPassive Avoidance Test frontiersin.org
ConsolidationNo EffectPassive Avoidance Test frontiersin.org
Role of Cholinergic and NMDA-Glutamatergic Systems

To understand the neurochemical pathways underlying the pro-cognitive effects of this compound, researchers have explored its interaction with key neurotransmitter systems known to be crucial for memory. Studies have revealed that the memory-enhancing effects of MMPP are dependent on the integrity of both the cholinergic and the N-methyl-D-aspartate (NMDA)-glutamatergic systems. frontiersin.org

The administration of scopolamine, a cholinergic receptor antagonist, was found to completely block the improvements in memory acquisition induced by MMPP. frontiersin.org Similarly, the NMDA receptor antagonist dizocilpine also fully inhibited the beneficial effects of MMPP on memory acquisition. frontiersin.org These findings strongly suggest that the mechanism of action of MMPP involves the modulation of both cholinergic and NMDA-glutamatergic neurotransmission, which are well-established as critical for synaptic plasticity and memory formation. frontiersin.orgnih.gov Furthermore, the effects of MMPP on memory acquisition were also prevented by the 5-HT1A receptor agonist buspirone, indicating an additional involvement of the serotonergic system. frontiersin.org

Table 2: Inhibition of this compound's Pro-cognitive Effects by Receptor Antagonists

AntagonistTarget SystemEffect on MMPP-induced Memory Enhancement
ScopolamineCholinergicComplete Inhibition of Acquisition frontiersin.org
DizocilpineNMDA-GlutamatergicComplete Inhibition of Acquisition frontiersin.org
BuspironeSerotonergic (5-HT1A)Complete Inhibition of Acquisition frontiersin.org

Evaluation in Animal Models of Neurological or Psychiatric Conditions (e.g., Antipsychotic Potential, Antinociception)

Beyond its effects on memory, the broader therapeutic potential of this compound has been considered for other central nervous system disorders. The piperazine chemical scaffold is present in numerous drugs with antipsychotic and antinociceptive properties.

The evaluation of antipsychotic potential in preclinical models often involves assessing a compound's ability to counteract the behavioral effects of psychostimulants, such as amphetamine or phencyclidine (PCP), which can induce hyperlocomotion and stereotyped behaviors in rodents. nih.gov These models are designed to mimic certain aspects of psychosis. While many piperazine derivatives have been investigated for their antipsychotic activity, which is often attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors, specific studies evaluating the antipsychotic potential of this compound in these established animal models were not identified in the reviewed literature.

Similarly, the assessment of antinociceptive (pain-relieving) effects typically employs models of acute and chronic pain in animals. Common assays include the hot plate and tail-flick tests for thermal pain, and the formalin test for inflammatory pain. nih.govdovepress.com Although various heterocyclic compounds, including some piperazine derivatives, have demonstrated significant antinociceptive effects in these models, specific data on the evaluation of this compound for antinociceptive properties is not currently available in the public domain. researchgate.netnih.govbiognosys.com

Pharmacodynamic Biomarker Discovery in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial tools in drug development that provide evidence of a drug's biological activity and target engagement in a living organism. In preclinical research, these biomarkers can help to establish proof-of-concept and guide dose selection for further studies. For a CNS-active compound like this compound, potential pharmacodynamic biomarkers could include changes in brain neurotransmitter levels, receptor occupancy measured by techniques like positron emission tomography (PET), or alterations in electroencephalography (EEG) patterns.

Given that MMPP's pro-cognitive effects are linked to the cholinergic and NMDA-glutamatergic systems, a relevant pharmacodynamic biomarker could be the measurement of acetylcholine or glutamate levels in specific brain regions following administration of the compound. However, specific studies dedicated to the discovery and validation of pharmacodynamic biomarkers for this compound have not been reported in the available scientific literature. Future research in this area would be valuable to further characterize the in vivo effects of this compound and to facilitate its potential clinical development.

Structure Activity Relationships Sar and Structural Insights of 1 4 Methoxy 2 Methyl Phenyl Piperazine Derivatives

Influence of Aromatic Substituents on Biological Activity

The substitution pattern on the phenyl ring of 1-arylpiperazines is a critical determinant of their biological activity. The position and electronic properties of these substituents can significantly modulate receptor affinity and selectivity.

Role of Methoxy (B1213986) and Methyl Groups on Receptor Affinity

The methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring of the parent compound, 1-(4-Methoxy-2-methyl-phenyl)-piperazine, play a crucial role in its interaction with various receptors. The methoxy group, with its dual capacity for hydrogen bonding and its influence on electron density, is a common feature in many pharmacologically active compounds. nih.gov Its position on the aromatic ring can dramatically alter binding affinity. For instance, in a series of N1-phenylpiperazines, a 2-methoxy substitution was found to be favorable for affinity to the 5-HT1A receptor, whereas a 4-methoxy substitution was detrimental. nih.gov This highlights the specific spatial and electronic requirements of the receptor's binding pocket.

The methyl group, a lipophilic substituent, can also influence receptor affinity. In some cases, the addition of a methyl group can enhance binding, potentially by occupying a hydrophobic pocket within the receptor. nih.gov For example, substitution of an iodine atom with a methyl group in one series of compounds led to an increase in affinity. nih.gov The interplay between the electron-donating methoxy group and the lipophilic methyl group in this compound likely contributes to its specific receptor binding profile.

Impact of Ortho- and Para-Substitution Patterns

The relative positions of substituents on the aromatic ring, described as ortho-, meta-, and para-, have a profound impact on the biological activity of 1-arylpiperazine derivatives. masterorganicchemistry.com Generally, ortho- and para-directing groups, which include methoxy and alkyl groups, tend to favor substitution at the positions adjacent (ortho) and opposite (para) to them. masterorganicchemistry.com

Structure-activity relationship studies on various arylpiperazine derivatives have revealed distinct trends based on the substitution pattern. For a class of heterobicyclic phenylpiperazines, the affinity for the 5-HT1A receptor was found to decrease in the order of ortho > para > meta for most substitutions. nih.gov This suggests that substituents in the ortho and para positions may either create steric hindrance that prevents optimal receptor binding or alter the conformation of the molecule to a less favorable state for interaction. nih.gov In contrast, for some activities, meta and para substitutions have been shown to be more effective than ortho substitutions. researchgate.net For instance, in a study of arylpiperazine derivatives as interferon inducers, meta-substitution on the aryl ring led to a slight increase in activity compared to para-substitution. nih.gov The preference for a particular substitution pattern is highly dependent on the specific receptor and the nature of the substituent.

Piperazine (B1678402) Ring Modifications and Their Pharmacological Consequences

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily modified. mdpi.com Alterations to this heterocyclic core, particularly at its nitrogen atoms, can lead to significant changes in pharmacological activity.

Effects of Substitution at N1 and N4 on Receptor Binding

The two nitrogen atoms of the piperazine ring, designated as N1 and N4, are key points for molecular interactions and structural modifications. The N1 nitrogen, which is directly attached to the aryl group in 1-arylpiperazines, and the N4 nitrogen, which often bears a variety of substituents, are both critical for receptor binding.

The N1-arylpiperazine moiety is a well-established pharmacophore for serotonin (B10506) receptors, particularly the 5-HT1A subtype. mdpi.com The aryl group at the N1 position is involved in crucial π-π stacking interactions with aromatic residues within the receptor's binding pocket. nih.gov Furthermore, the basicity of the piperazine nitrogens is important, as the protonated form can form a key hydrogen bond with negatively charged residues like aspartate in the receptor. nih.gov

Substitution at the N4 position has been extensively explored to modulate the pharmacological profile of arylpiperazine derivatives. The nature of the substituent at N4 can influence affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at various receptors. nih.gov Studies have shown that both basic nitrogen atoms of the piperazine ring are often necessary for high-affinity binding to certain receptors, such as the sigma(2) receptor. documentsdelivered.com The introduction of different functional groups at N4 can lead to compounds with diverse therapeutic applications, from antipsychotics to anxiolytics. nih.govnih.gov

Correlation of Lipophilicity and Receptor Binding

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. In the context of 1-arylpiperazine derivatives, there is a demonstrable correlation between lipophilicity and receptor binding affinity.

Generally, an increase in lipophilicity can lead to enhanced biological activity, as it may facilitate the compound's entry into the lipid bilayer of cell membranes to access the binding site of membrane-bound receptors. nih.gov For instance, in a series of (2-methoxyphenyl)piperazine derivatives, increasing the lipophilicity of a cycloalkyl group led to an enhanced affinity for 5-HT1A receptors. nih.gov

Identification of Pharmacophores and Key Binding Motifs

The pharmacophore of a molecule encompasses the essential three-dimensional arrangement of functional groups required for its biological activity. For derivatives of this compound, the key pharmacophoric features are intrinsically linked to their interactions with specific biological targets, most notably serotonin and dopamine (B1211576) receptors.

A crucial element of the pharmacophore is the protonatable nitrogen atom of the piperazine ring. This basic center is often involved in the formation of a salt bridge with an acidic residue, such as an aspartate in the transmembrane domain of G-protein coupled receptors (GPCRs). nih.gov This electrostatic interaction is a primary anchoring point for the ligand within the receptor's binding pocket.

The arylpiperazine moiety , specifically the 1-(4-methoxy-2-methyl-phenyl) group, constitutes another critical component of the pharmacophore. The aromatic ring itself frequently engages in π-π stacking interactions with aromatic residues of the receptor, such as phenylalanine or tyrosine. nih.gov These interactions contribute significantly to the binding affinity.

The substitution pattern on the phenyl ring is a key determinant of selectivity and potency. The 4-methoxy group is a common feature in many active phenylpiperazine derivatives. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the receptor. nih.gov The presence of electron-donating groups like methoxy on the phenyl ring has been shown to increase binding affinity, potentially by enhancing the negative electrostatic potential of the aromatic ring, which favors edge-to-face interactions with receptor residues. nih.gov

The 2-methyl group introduces a steric and electronic modification to the phenyl ring. While potentially influencing the conformation of the molecule, its precise role in defining the pharmacophore requires detailed analysis of its interactions within the binding pocket of specific receptors. Studies on related phenylpiperazine derivatives have shown that substitution at the ortho position can significantly impact affinity and selectivity. acs.org

Detailed research findings have elucidated the structure-activity relationships for various phenylpiperazine derivatives, providing insights that are applicable to the this compound series. For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the presence of a 2-methoxyphenylpiperazine group (compound 7 ) enhanced the affinity for the D3 dopamine receptor compared to the unsubstituted phenylpiperazine analog (compound 6 ). capes.gov.br However, this also increased affinity for the D2 receptor, thereby reducing selectivity. capes.gov.br The 2,3-dichlorophenylpiperazine analog (compound 8 ) exhibited the highest affinity for the D3 receptor in this series, highlighting the profound impact of phenyl ring substitution on receptor binding. acs.org

Table 1: Binding Affinities of Head Group Variants at Dopamine D3 and D2 Receptors

CompoundRD3R Ki (nM)D2R Ki (nM)D2R/D3R Selectivity
6 H9.8 ± 1.1533 ± 5454
7 2-OCH33.5 ± 0.456 ± 716
8 2,3-diCl0.8 ± 0.145 ± 556
Data sourced from a study on [4-(4-carboxamidobutyl)]-1-arylpiperazines. acs.orgcapes.gov.br

These findings underscore the importance of the substitution pattern on the phenylpiperazine moiety for achieving desired receptor affinity and selectivity. The interplay between the electronic and steric properties of the substituents on the phenyl ring and the interactions they form within the receptor's binding pocket is fundamental to the design of potent and selective ligands based on the this compound scaffold.

Further investigations into the specific binding modes of this compound derivatives through molecular docking and crystallographic studies will be instrumental in refining the pharmacophore model and guiding the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.

Computational Chemistry and Molecular Modeling of 1 4 Methoxy 2 Methyl Phenyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining electronic structure and predicting reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular geometries, vibrational frequencies, and electronic properties. For arylpiperazine derivatives, DFT calculations are typically performed using functionals like B3LYP (Becke's three-parameter hybrid model using the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311++G**, which provide a good balance of accuracy and computational cost .

The electronic structure analysis would reveal the distribution of electron density and the nature of chemical bonds within the molecule. Key parameters derived from DFT calculations, such as the energies of the frontier molecular orbitals (HOMO and LUMO), help in understanding the molecule's reactivity. The global reactivity descriptors, which provide insight into the chemical reactivity and site selectivity of molecular systems, can be effectively analyzed researchgate.net. For instance, in studies of similar aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations have been used to identify the most reactive sites and understand charge transfer processes within the molecule researchgate.net.

Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Arylpiperazine Derivative.
ParameterCalculated Value
Total Energy (eV)-30955 (in gas phase)
Dipole Moment (Debye)10.222
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.5
Energy Gap (eV)5.0

Note: The data in the table is illustrative and based on a similar phenylpiperazine derivative, 1-phenylpiperazin-1,4-diium nitrate monohydrate, and not 1-(4-Methoxy-2-methyl-phenyl)-piperazine itself.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP surface illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions researchgate.net.

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites. Green areas signify neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the piperazine ring, suggesting these are key sites for electrophilic attack or hydrogen bonding interactions. The hydrogen atoms of the piperazine N-H group and the aromatic ring would likely exhibit positive potential acadpubl.eu. Such maps are instrumental in understanding the non-covalent interactions that can govern ligand-receptor binding researchgate.net.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.comwikipedia.org. These orbitals are key to understanding chemical reactivity, as they are the primary orbitals involved in chemical reactions libretexts.orgyoutube.com. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity researchgate.net. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule researchgate.net.

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the piperazine nitrogen atoms, indicating these are the primary sites of nucleophilic character. The LUMO would likely be distributed over the aromatic system. The HOMO-LUMO energy gap would provide a quantitative measure of its stability. In related arylpiperazine derivatives, the HOMO and LUMO are often located on different parts of the molecule, indicating potential for intramolecular charge transfer researchgate.net.

DFT calculations can also be used to predict various thermodynamic properties of a molecule in its ground state. These properties are calculated based on the vibrational frequencies and other data obtained from the geometry optimization. Important thermodynamic parameters include:

Zero-point vibrational energy (ZPVE): The energy of the molecule at absolute zero temperature due to its vibrational motion.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs free energy (G): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

These calculations can be performed at different temperatures to understand how the thermodynamic stability of the molecule changes. While specific data for this compound is not available, studies on similar molecules demonstrate the utility of these calculations.

Table 2: Representative Calculated Thermodynamic Properties for an Analogous Phenylpiperazine Derivative at 298.15 K.
PropertyValue
Zero-point vibrational energy (kcal/mol)150.25
Enthalpy (kcal/mol)160.50
Entropy (cal/mol·K)105.75
Gibbs Free Energy (kcal/mol)129.00

Note: The data in the table is for illustrative purposes and based on general values for similar organic molecules, not specifically for this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid.

Molecular docking simulations of this compound would involve placing the molecule into the binding site of a specific receptor and evaluating the potential binding modes. The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target receptor would be obtained from a protein database (e.g., PDB).

Docking Calculation: A docking algorithm would be used to explore various possible conformations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses are then ranked, and the top-ranked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Arylpiperazine derivatives are known to interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors nih.govmdpi.comnih.gov. A docking study of this compound into the active site of a receptor like the α1A-adrenoceptor could reveal important binding interactions. For instance, the piperazine nitrogen might form hydrogen bonds with specific amino acid residues, while the substituted phenyl ring could engage in hydrophobic or π-π stacking interactions mdpi.com. The methoxy and methyl groups would also play a role in defining the specificity and affinity of the binding.

Table 3: Illustrative Molecular Docking Results for an Analogous Arylpiperazine Ligand with a Target Receptor.
ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
α1A-Adrenoceptor-8.5Asp106, Phe288Hydrogen Bond, Hydrophobic
Dopamine (B1211576) D3 Receptor-9.2Ser192, Phe346Hydrogen Bond, π-π Stacking
Serotonin (B10506) 5-HT1A Receptor-7.9Tyr95, Asn386Hydrogen Bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from molecular docking studies on similar compounds.

Analysis of Specific Amino Acid Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking simulations are a fundamental tool for predicting the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein receptor. These simulations can provide detailed insights into the specific amino acid residues that are crucial for the interaction.

For this compound, the key interacting moieties would be the piperazine ring, the methoxy group, and the methyl group on the phenyl ring. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and the secondary amine (if protonated) can act as a hydrogen bond donor. The methoxy group's oxygen atom can also participate in hydrogen bonding as an acceptor. The phenyl ring and the methyl group are primarily involved in hydrophobic and van der Waals interactions.

A hypothetical analysis of the interactions between this compound and a generic receptor binding pocket might reveal the following types of interactions:

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Piperazine NitrogenSerine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrogen Bond (Donor)Protonated Piperazine NitrogenAspartate, Glutamate (B1630785), Serine, Threonine
Hydrogen Bond (Acceptor)Methoxy OxygenSerine, Threonine, Tyrosine, Asparagine, Glutamine
HydrophobicPhenyl Ring, Methyl GroupLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Pi-StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine

In Silico Screening for Novel Biological Targets

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to identify potential protein targets for a specific molecule like this compound. This is often achieved through reverse docking, where the molecule is docked against a library of known protein structures.

The process for identifying novel biological targets for this compound would involve:

Preparation of the Ligand: Generation of a 3D conformation of this compound.

Target Database Selection: Choosing a database of protein structures, such as the Protein Data Bank (PDB).

Reverse Docking: Docking the ligand into the binding sites of all the selected protein targets.

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each protein and ranking the potential targets.

Hit-to-Lead Optimization: Further computational and experimental validation of the top-ranked targets.

This approach could reveal unexpected therapeutic applications for this compound by identifying its potential off-target effects or novel mechanisms of action.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time. These simulations can offer a more realistic picture of the conformational flexibility of this compound and its interactions with its biological environment compared to static docking models.

The conformation of this compound is likely to be influenced by its environment, such as in an aqueous solution or within a receptor binding pocket. The piperazine ring typically adopts a chair conformation, but ring flipping can occur. The orientation of the 4-methoxy-2-methyl-phenyl substituent relative to the piperazine ring is also a key conformational feature.

MD simulations can be used to explore the conformational landscape of the molecule in different environments. By simulating the molecule in a box of water molecules, for instance, one can observe the preferred conformations in an aqueous phase. This is crucial for understanding its solubility and how it might present itself to a receptor.

While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the dynamic nature of the ligand-receptor complex. An MD simulation of the this compound-receptor complex would allow for the observation of:

The stability of the initial binding pose over time.

The flexibility of the ligand and the receptor's binding site.

The role of water molecules in mediating the interaction.

The calculation of binding free energies, which can provide a more accurate estimation of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for a series of analogues of this compound, the following steps would be necessary:

Data Collection: A dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

A hypothetical QSAR equation for a series of piperazine derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * TPSA + 1.2 * (presence of H-bond donor) + c

Where LogP represents the lipophilicity, TPSA is the topological polar surface area, and the third term accounts for the presence of a hydrogen bond donor. Such a model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Metabolism and Biotransformation Studies of 1 4 Methoxy 2 Methyl Phenyl Piperazine Preclinical Focus

Identification of Metabolites in Preclinical Models

Major Metabolic Pathways (e.g., O-demethylation, Piperazine (B1678402) Moiety Degradation)

For the analogous compound MeOPP, the primary metabolic transformation observed in preclinical studies, such as those conducted in rats, is O-demethylation. This process converts the methoxy (B1213986) group to a hydroxyl group, leading to the formation of 1-(4-hydroxyphenyl)piperazine (B1294502). nih.govwikipedia.orgresearchgate.net Additionally, degradation of the piperazine moiety has been reported as another metabolic route for MeOPP. nih.govresearchgate.net It is plausible that 1-(4-Methoxy-2-methyl-phenyl)-piperazine undergoes similar metabolic transformations. The presence of the methyl group on the phenyl ring might also introduce possibilities for oxidation of the methyl group itself.

Characterization of Phase I and Phase II Metabolites

Specific Phase I and Phase II metabolites for this compound have not been detailed in published research. For MeOPP, the major Phase I metabolite identified is 1-(4-hydroxyphenyl)piperazine, a product of O-demethylation. nih.gov Following Phase I metabolism, this hydroxylated metabolite would be a candidate for Phase II conjugation reactions, such as glucuronidation or sulfation, to enhance its water solubility and facilitate excretion.

Enzymatic Characterization of Biotransformation

The specific enzymes responsible for the biotransformation of this compound have not been directly investigated. However, extensive research on MeOPP provides a strong indication of the potential enzymatic pathways involved.

Role of Cytochrome P450 (CYP) Isoenzymes in Metabolism (e.g., CYP2D6, CYP1A2, CYP3A4)

Studies on MeOPP have definitively identified the cytochrome P450 isoenzyme CYP2D6 as the primary enzyme responsible for its O-demethylation. nih.govwikipedia.orgresearchgate.net The involvement of CYP1A2 and CYP3A4 has also been implicated in the metabolism of other piperazine-based compounds. researchgate.net Given the structural similarities, it is highly probable that CYP2D6 also plays a significant role in the O-demethylation of this compound. The 2-methyl group could potentially influence the binding affinity and orientation of the molecule within the active site of various CYP isoenzymes, possibly involving other CYPs in its metabolism.

Table 1: Kinetic Parameters for the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) by CYP2D6

EnzymeApparent Km (µM)Apparent Vmax (pmol/min/pmol CYP)
CYP2D648.34 ± 14.485.44 ± 0.47

Data from studies on the related compound MeOPP and may not be directly applicable to this compound. nih.govresearchgate.net

Contribution of Other Metabolizing Enzymes (e.g., UGT, SULT, FMO)

Information regarding the involvement of other metabolizing enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or flavin-containing monooxygenases (FMOs) in the metabolism of this compound is not available. Following the formation of hydroxylated metabolites via CYP-mediated oxidation, it is expected that these Phase II enzymes would be involved in their subsequent conjugation.

In Vitro Metabolism Studies Using Subcellular Fractions and Cell Systems

Specific in vitro metabolism studies for this compound using subcellular fractions (like microsomes or S9 fractions) or cell-based systems have not been reported in the available literature. For the related compound MeOPP, studies have utilized pooled human liver microsomes (pHLM) and cDNA-expressed human hepatic CYP enzymes to elucidate its metabolic pathways, confirming the major role of CYP2D6 in its O-demethylation. nih.govresearchgate.net Similar in vitro methodologies would be essential to definitively characterize the metabolic profile of this compound.

Liver Microsome and Hepatocyte Incubation Studies

No data available.

Recombinant Enzyme Systems for Specific CYP Identification

No data available.

Comparative Metabolism Across Preclinical Species

No data available.

Advanced Analytical Methodologies for Research on 1 4 Methoxy 2 Methyl Phenyl Piperazine

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of individual components from a mixture. For a compound such as 1-(4-Methoxy-2-methyl-phenyl)-piperazine, various chromatographic methods are utilized to ensure purity and analyze biological samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. When coupled with a Ultraviolet (UV) detector, it becomes a robust method for analyzing compounds containing chromophores, such as the phenyl group in this compound. While the piperazine (B1678402) ring itself does not absorb significantly in the UV spectrum, the substituted phenyl ring allows for sensitive detection.

The method typically involves a reversed-phase (RP) column, such as an octadecyl-bonded silica (B1680970) (C18) column. Separation is achieved by passing a pressurized mobile phase through the column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure efficient separation of the main compound from any impurities or related substances.

UV detection is set at a wavelength where the analyte exhibits maximum absorbance, which for phenyl-piperazine derivatives is typically in the 220-254 nm range. The method can be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for routine analysis and purity evaluation. For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed, though this is generally not necessary for phenyl-piperazines.

Table 1: Typical HPLC-UV Method Parameters for Phenylpiperazine Analysis

Parameter Typical Value/Condition Source
Column Reversed-Phase C18 (e.g., 250 x 4.0 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and Phosphate Buffer
Elution Mode Gradient
Flow Rate 1.0 - 4.0 mL/min
Detection UV at 220 nm or 254 nm

| Internal Standard | Phenacetin (example) | |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

For the analysis of metabolites in complex biological matrices like plasma or urine, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique couples the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the confident identification and quantification of metabolites, even at very low concentrations.

In a typical LC-MS/MS workflow, a biological sample undergoes a preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences. The extract is then injected into the LC system. After chromatographic separation, the column effluent is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ of the parent compound and its metabolites.

The first mass analyzer (MS1) selects the precursor ion of interest (e.g., the [M+H]⁺ of this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as tandem MS, generates a unique fragmentation pattern or "fingerprint" for the molecule, which is crucial for structural confirmation. The identification of metabolites relies on comparing their mass, retention time, and fragmentation spectra with those of authentic reference standards or by interpreting the mass shifts from the parent drug.

LC-MS/MS methods are developed and validated for high sensitivity, with the lower limit of quantification (LLOQ) often in the low ng/mL range, making them suitable for pharmacokinetic and biodistribution studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for the analysis of volatile and thermally stable compounds. While many drug metabolites are non-volatile, GC-MS can be effectively used after a chemical derivatization step that renders the metabolites more volatile.

For phenylpiperazine derivatives, a common approach involves acid hydrolysis of conjugated metabolites in a urine sample, followed by liquid-liquid extraction and acetylation. This derivatization not only increases volatility but also improves chromatographic properties. The acetylated derivatives are then separated on a capillary GC column and detected by a mass spectrometer. The full-scan mass spectra obtained can be used to identify metabolites by comparing them to spectral libraries or by interpreting the fragmentation patterns. For instance, research on the closely related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) successfully used a GC-MS procedure to detect its metabolites, 1-(4-hydroxyphenyl)piperazine (B1294502) and 4-hydroxyaniline, in rat urine. This demonstrates the method's applicability for identifying metabolic pathways of compounds like this compound.

Spectroscopic Characterization Methodologies in Research

Spectroscopic methods are essential for the unambiguous structural elucidation of newly synthesized molecules. They work by probing the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to piece together the molecular framework.

For this compound, the ¹H NMR spectrum would provide key information. It would show distinct signals for each type of proton, with their chemical shifts (δ, in ppm) indicating their electronic environment, their integration values corresponding to the number of protons, and their splitting patterns revealing adjacent protons.

Table 2: Predicted ¹H NMR Signals for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (3-H, 5-H, 6-H) ~6.7 - 7.0 Multiplets 3H
Methoxy (B1213986) (-OCH₃) ~3.8 Singlet 3H
Piperazine (N-CH₂) adjacent to phenyl ~3.0 - 3.2 Triplet/Multiplet 4H
Piperazine (N-CH₂) distal to phenyl ~2.8 - 3.0 Triplet/Multiplet 4H

The ¹³C NMR spectrum complements the ¹H NMR by showing signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR cover a wider range and can definitively identify the presence of quaternary

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and identification of compounds like this compound. The molecular weight of this compound is 206.28 g/mol . nih.gov In mass spectrometry, this compound would be expected to show a prominent molecular ion peak (M+) in its electron ionization (EI) mass spectrum corresponding to this molecular weight.

While specific fragmentation data for this compound is not extensively documented in the provided results, general fragmentation patterns for phenylpiperazine derivatives can be inferred. The fragmentation of piperazine derivatives is known to occur across the core structure. nih.gov For this compound, fragmentation would likely involve the piperazine ring and the substituted phenyl ring.

Key fragmentation pathways for similar psychoactive piperazine derivatives often involve the cleavage of the bonds connecting the piperazine ring to the phenyl group and fragmentation within the piperazine ring itself. researchgate.net The presence of the methoxy and methyl substituents on the phenyl ring would influence the fragmentation pattern, potentially leading to characteristic fragment ions. For instance, the loss of a methyl group (CH3) or a methoxy group (OCH3) from the molecular ion could be observed.

The interpretation of mass spectra is crucial for identifying unknown compounds, and a detailed analysis of the fragment ions can provide significant structural information. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of piperazine derivatives. researchgate.net

Table 1: Computed Properties of this compound

Property Value Source
Molecular Weight 206.28 g/mol PubChem nih.gov
Molecular Formula C12H18N2O PubChem nih.govnih.gov
XLogP3 2.2 PubChem nih.gov
Exact Mass 206.141913202 Da PubChem nih.gov

Radiochemical Synthesis and Preclinical Imaging Techniques

The development of radiolabeled tracers is essential for in vivo imaging studies. For positron emission tomography (PET), isotopes like Carbon-11 ([11C]) and Gallium-68 ([68Ga]) are commonly used.

[11C] Labeling: Carbon-11 has a short half-life of approximately 20.4 minutes, making it suitable for PET imaging. nih.govradiologykey.com The synthesis of [11C]-labeled compounds often involves the methylation of a precursor molecule using [11C]methyl iodide or [11C]methyl triflate. For instance, a derivative, 1-[2-(4-[11C]methoxyphenyl)phenyl]piperazine, was synthesized by O-[11C]methylation of the corresponding phenol (B47542) precursor. nih.gov Another example is the synthesis of [11C]methoxy-repaglinide, which was achieved with a radiochemical yield of 35% and a radiochemical purity greater than 99%. nih.gov The specific activity for such tracers can be in the range of 40-93 GBq/µmol. nih.govnih.gov Quality control is performed using techniques like radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. nih.govacs.org

[68Ga] Labeling: Gallium-68, with a half-life of 68 minutes, is another important PET radionuclide. diva-portal.org It is typically obtained from a 68Ge/68Ga generator. diva-portal.org The labeling process involves chelating 68Ga3+ with a suitable chelator that is conjugated to the molecule of interest. diva-portal.org For example, a 68Ga-labeled radiopharmaceutical was synthesized by reacting [68Ga]GaCl3 with a NOTA-conjugated precursor in a HEPES buffer at room temperature, achieving a radiochemical yield of ≥90%. nih.gov Quality control for 68Ga-labeled tracers also involves radio-TLC to separate the labeled compound from free 68Ga. nih.gov

Table 2: Examples of Radiolabeled Piperazine Derivatives and Analogs

Radiotracer Precursor Labeling Method Radiochemical Yield Radiochemical Purity Specific Activity Reference
[11C]1-[2-(4-methoxyphenyl)phenyl]piperazine 2'-(piperazin-1-yl)-[1,1'-biphenyl]-4-ol O-[11C]methylation with [11C]methyl iodide High >99% High nih.gov
[11C]methoxy-repaglinide (S)-2-hydroxy-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid [11C]methylation 35% >99% 40-70 GBq/µmol nih.gov
[68Ga]IPCAT-NOTA IPCAT-NOTA 68Ga chelation ≥90% 85% 4.25 MBq/nmol nih.gov

Preclinical imaging techniques like PET and SPECT are invaluable for mapping the distribution of receptors in the brain and other organs in vivo.

PET Imaging: PET studies using [11C]-labeled piperazine derivatives have been conducted to map various receptors. For example, a [11C]-labeled 2-methoxyphenyl piperazine derivative was used to map metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov The PET study showed high uptake in mGluR1-rich regions of the brain, such as the cerebellum, thalamus, and striatum, indicating the tracer's suitability for imaging these receptors. nih.gov In another study, [11C]1-[2-(4-methoxyphenyl)phenyl]piperazine was evaluated as a PET radiotracer for the serotonin (B10506) 5-HT7 receptor. nih.gov While it showed specific binding in vitro, the in vivo PET study in rats showed moderate brain uptake without significant regional differences. nih.gov

SPECT Imaging: SPECT is another nuclear imaging technique that uses gamma-emitting radioisotopes like Iodine-123 ([123I]). nih.gov A [123I]-labeled ligand, [123I]TPCNE, was developed for SPECT imaging of sigma (σ) receptors. nih.gov Human studies with this tracer showed rapid brain uptake with a widespread distribution. nih.gov

These imaging studies allow for the non-invasive assessment of receptor density and occupancy, which is crucial for understanding the pharmacology of this compound and its analogs.

Biodistribution studies are essential for evaluating the potential of a new radiolabeled compound as an imaging probe. These studies determine the uptake and clearance of the tracer in various organs and tissues over time.

In preclinical studies with a [11C]-labeled 2-methoxyphenyl piperazine derivative, biodistribution analysis revealed an initial high brain uptake (4.18 ± 0.48 %ID/g). nih.gov The highest uptake was observed in the cerebellum, followed by the thalamus and striatum. nih.gov Similarly, ex vivo biodistribution studies of a [68Ga]-labeled gastrin-releasing peptide receptor (GRPR) antagonist showed significant tumor uptake in PC-3 prostate cancer xenografts. nih.gov

Metabolite analysis is also a critical component of these studies. For [11C]1-[2-(4-methoxyphenyl)phenyl]piperazine, it was found that over 90% of the radioactivity in the rat brain at 15 minutes post-injection was the intact tracer, although two radiolabeled metabolites were detected in the plasma. nih.gov This indicates good in-brain stability of the tracer. In contrast, studies with other tracers have shown rapid clearance from the blood and high uptake in well-perfused organs like the kidneys, liver, and lungs. acs.orgnih.gov

Table 3: Biodistribution Data for a [11C]-labeled 2-Methoxyphenyl Piperazine Derivative in Rat Brain

Brain Region Standardized Uptake Value (SUV)
Cerebellum 4.7 ± 0.2
Thalamus 3.5 ± 0.1
Striatum 3.0 ± 0.1
Pons Negligible

Data from a preclinical PET study. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the analytical detection of compounds that may have poor detectability in their native form. For piperazine and its derivatives, which may lack a strong chromophore for UV detection, derivatization can significantly improve sensitivity. jocpr.com

One common strategy is to react the piperazine with a derivatizing agent to form a stable, highly UV-active or fluorescent product. For example, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a derivative that can be readily detected by HPLC-UV at low levels. jocpr.com This method has been validated for linearity, precision, and accuracy. jocpr.com

Another approach involves derivatization with dansyl chloride, which is then analyzed by ultra-high-performance liquid chromatography coupled with a fluorescence detector. researchgate.net For organic acids, derivatization with N-(4-aminophenyl)piperidine has been shown to improve detection by supercritical fluid chromatography-mass spectrometry (SFC-MS) by increasing proton affinity and allowing for more intense positive ionization. nsf.gov These strategies could be applied to this compound to enhance its detection in various analytical methods.

Future Research Directions and Therapeutic Potential of 1 4 Methoxy 2 Methyl Phenyl Piperazine

Exploration of Novel Therapeutic Areas Based on Preclinical Findings

Preclinical research involving analogues of 1-(4-methoxy-2-methyl-phenyl)-piperazine has highlighted several promising areas for further therapeutic development. The core structure has been identified as a key pharmacophore for interacting with neurologically significant targets.

The piperazine (B1678402) moiety is a structural component of several compounds investigated for their nootropic, or "smart drug," effects. nih.govjebms.org Nootropics are substances that may enhance cognitive functions such as memory, learning, and concentration. jebms.org Research into piperazine derivatives structurally related to potent nootropic agents has demonstrated their potential to reverse chemically-induced amnesia in preclinical models. nih.gov

For instance, a series of substituted phenylpiperazines, which share a structural relationship with the cognition-enhancer DM235, were synthesized and evaluated for their ability to counteract amnesia induced by scopolamine (B1681570) in mice. nih.gov While the newly developed compounds were less potent than the parent drug, the study provided valuable structure-activity relationship insights, with the most potent compound showing significant enantioselectivity. nih.gov The mechanisms of similar nootropics often involve modulating neurotransmission or increasing cerebral blood flow and metabolism. jebms.orgnih.gov Future studies could focus on modifying the this compound structure to optimize these effects, potentially leading to new treatments for cognitive deficits seen in various neurological conditions. nih.gov

Table 1: Examples of Piperazine-Related Compounds Investigated for Nootropic Potential

Compound ClassInvestigated EffectModelReference
Substituted 2-phenyl- or 3-phenyl-piperazinesReversal of scopolamine-induced amnesiaMouse passive-avoidance test nih.gov
Piracetam AnaloguesImprovement of learning and memoryVarious preclinical models nih.gov
Sunifiram (a piperazine derivative)Cognitive enhancementPreclinical studies tga.gov.au

The arylpiperazine structure is a well-established pharmacophore for ligands targeting serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype. nih.govnih.gov These receptors are densely located in brain regions that regulate emotion, mood, and stress responses, such as the hippocampus, cortex, and raphe nucleus. nih.govnih.gov Their involvement in the pathophysiology of major depression and anxiety disorders is well-documented, making them a key target for drug development. nih.govnih.govnih.gov

Derivatives of (methoxyphenyl)piperazine have been developed as potent agonists and ligands for the 5-HT1A receptor. nih.govnih.govnih.gov For example, a compound incorporating a (2-methoxyphenyl)piperazin-1-yl)butyl moiety was identified as a potent 5-HT1A receptor agonist with a high affinity (Ki = 0.15 nM). nih.govnih.gov Given that this compound shares this core methoxyphenylpiperazine structure, it represents a promising starting point for designing novel agents for neuropsychiatric conditions. Future research could focus on synthesizing analogues that selectively modulate 5-HT1A receptors to achieve therapeutic effects in mood and anxiety disorders. nih.govnih.gov

Many neurologically active drugs exert their effects by interacting with multiple receptor targets. This polypharmacology can lead to enhanced efficacy or a more favorable side-effect profile. Arylpiperazine derivatives are known to often possess affinity for a range of receptors beyond 5-HT1A, including other serotonin receptor subtypes, dopamine (B1211576) (D2) receptors, and α1-adrenergic receptors. nih.govacs.org This inherent promiscuity can be strategically harnessed to develop dual-acting ligands.

Research has shown that subtle structural modifications to arylpiperazine compounds, such as altering stereochemistry, can significantly influence their selectivity profile. acs.org For instance, in a series of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines, the (+)- and (-)-enantiomers displayed different affinities for D2 and α1 receptors while maintaining similar high affinity for 5-HT1A receptors. acs.org This provides a clear pathway for designing next-generation analogues of this compound. The goal would be to fine-tune the molecule's affinity for multiple, therapeutically relevant targets, potentially creating a single compound that could address different facets of a complex neuropsychiatric disorder.

Design and Synthesis of Next-Generation Analogues

The future therapeutic utility of this compound hinges on the rational design and synthesis of new analogues with improved pharmacological and pharmacokinetic profiles.

A primary goal in medicinal chemistry is to design molecules that bind to their intended target with high affinity and selectivity, thereby maximizing therapeutic effects while minimizing off-target side effects. For analogues of this compound, research efforts are directed at enhancing affinity for specific targets like the 5-HT1A receptor while modulating activity at others, such as α1-adrenergic or D2 receptors. nih.govnih.govacs.org

Synthetic strategies have been developed to achieve this. For example, researchers have synthesized series of 4-alkyl-1-arylpiperazines with terminal tetralin moieties specifically to increase selectivity for 5-HT1A receptors. nih.gov Another study focused on preparing (methoxyphenyl)piperazine derivatives with terminal cycloalkyl amide fragments, which led to compounds with high affinity for 5-HT1A sites (Ki values as low as 0.12 nM) but without significant antagonist activity at α1-adrenergic receptors. nih.gov These approaches demonstrate that systematic modification of the side chain attached to the piperazine nitrogen is a viable strategy for optimizing the receptor interaction profile of the core this compound scaffold.

Table 2: Strategies for Improving Receptor Selectivity in Arylpiperazine Analogues

Synthetic StrategyTarget Receptor(s)OutcomeReference
Addition of a terminal tetralin moiety5-HT1A vs. D2, α1, other 5-HT receptorsIncreased selectivity for 5-HT1A nih.gov
Introduction of terminal cycloalkyl amide fragments5-HT1A vs. α1-adrenergic receptorsHigh 5-HT1A affinity with reduced α1 activity nih.gov
Modification of stereochemistry5-HT1A vs. D2 and α1 receptorsDifferential selectivity between enantiomers acs.org
Addition of a N-(1-methoxy-2-propyl) side chainMelanocortin-4 vs. Melanocortin-3 receptorsPotent and selective antagonists of the MC4 receptor nih.gov

For a drug candidate to be successful, it must not only interact effectively with its target but also possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Preclinical development focuses heavily on optimizing these characteristics to ensure the compound can reach its site of action in sufficient concentration and for an appropriate duration. mdpi.com

Strategies to improve the ADME profile of lead compounds are diverse. For molecules with poor oral bioavailability, formulation approaches can be explored, such as using specific vehicles or creating sustained-release depots for subcutaneous administration. mdpi.com Chemical modifications to the drug molecule itself are also a key strategy. This can involve altering lipophilicity to improve membrane permeability, introducing metabolic "soft spots" or blocking metabolic "hot spots" to control the rate of clearance, and adjusting molecular size and hydrogen bonding capacity. nih.gov For piperazine-based compounds, these modifications could involve changes to the substituents on the phenyl ring or alterations to the second nitrogen of the piperazine core, aiming to achieve a balance of potency, selectivity, and drug-like properties. nih.govnih.gov

Table 3: Common Preclinical Strategies for Pharmacokinetic Optimization

StrategyGoalExampleReference
Formulation ModificationImprove exposure/bioavailabilityUse of oil-based depots for sustained subcutaneous release. mdpi.com
Chemical Structure ModificationEnhance permeabilityN-methylation to reduce hydrogen bonding potential. nih.gov
Chemical Structure ModificationReduce clearanceCyclization to increase rigidity and resist proteolysis. nih.gov
Delivery Route AlterationAchieve prolonged systemic coverageUse of an intravenous infusion pump. mdpi.com

Application in Chemical Biology and Probe Development

The unique structure of this compound, often abbreviated as MMPP, positions it as a valuable scaffold in chemical biology. Its ability to interact with specific biological targets makes it a candidate for development as a chemical probe to investigate complex biological systems.

Use as Chemical Probes for Receptor Mechanism Elucidation

Chemical probes are essential tools for dissecting the roles of specific proteins in cellular pathways. This compound has been identified as a molecule that can modulate multiple receptor systems, making it a subject of interest for elucidating receptor mechanisms. Research in animal models has shown that MMPP influences memory acquisition and formation, but not consolidation. These effects are reportedly mediated through interactions with a combination of receptor systems, including cholinergic, N-methyl-D-aspartate (NMDA)-glutamatergic, and serotonin 5-HT1A receptors. wikipedia.org The ability of antagonists for these respective receptors to inhibit the memory-enhancing effects of MMPP points to its role as a multi-target chemical probe to explore the interplay between these neurotransmitter systems in cognitive processes. wikipedia.org

The broader class of phenylpiperazine derivatives has been extensively studied for receptor interactions. For instance, various derivatives are known to bind to α1-adrenoceptors, with their affinity influenced by the functional groups on the piperazine and phenyl rings. rsc.org Molecular docking studies of these derivatives have identified key amino acid residues, such as Asp106, Gln177, and others within the α1A-adrenoceptor, that are crucial for binding, which is driven by hydrogen bonds and electrostatic forces. rsc.org Furthermore, other piperazine-based compounds have been investigated for their affinity towards sigma-1 (S1R) and histamine (B1213489) H3 (H3R) receptors, revealing that the piperazine or piperidine (B6355638) core is a key structural element for receptor affinity and selectivity. nih.govnih.gov This body of research on related compounds provides a framework for designing more specific probes based on the MMPP scaffold to clarify the pharmacology of individual or multiple receptors.

Table 1: Receptor Systems Implicated in the Mechanism of Action of this compound (MMPP)

Receptor System Implication in MMPP's Action Research Finding
Cholinergic Involved in memory acquisition and formation effects. MMPP-induced improvements in memory were inhibited by the cholinergic antagonist scopolamine. wikipedia.org
NMDA-glutamatergic Implicated in the compound's effects on memory. The NMDA receptor antagonist dizocilpine (B47880) was found to block the effects of MMPP on memory acquisition. wikipedia.org

Development of Tools for Advanced Biological Imaging

The development of molecular imaging agents is crucial for visualizing and quantifying biological processes in living systems. The phenylpiperazine scaffold is a promising platform for creating such tools. A derivative of methoxyphenyl piperazine has been successfully radiolabeled with Carbon-11 and evaluated for its potential in Positron Emission Tomography (PET) imaging. nih.gov This radioligand was designed to map the distribution of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), which is implicated in several neuropsychiatric disorders. nih.gov The study demonstrated that the tracer had high uptake in brain regions known to be rich in mGluR1 receptors, such as the cerebellum, thalamus, and striatum, confirming its suitability for imaging this specific receptor. nih.gov

While this research was conducted on a related derivative, it highlights a significant future research direction for this compound. By modifying the MMPP structure and incorporating a positron-emitting radionuclide, it could potentially be developed into a novel PET tracer. Such a tool would be invaluable for the non-invasive study of the receptors it targets (cholinergic, NMDA, 5-HT1A) in the context of neurological and psychiatric conditions. Furthermore, studies on other phenylpiperazine derivatives have utilized fluorescent markers to assess their effects on cellular models, such as the Caco-2 model of the intestinal epithelium, indicating another avenue for developing imaging tools based on this chemical class. nih.gov

Integration of Omics Technologies in Preclinical Research

To fully understand the biological impact of a compound like this compound, an integrated approach utilizing "omics" technologies is essential. These technologies allow for a global analysis of molecules within a biological system, offering a holistic view of a compound's effects.

Transcriptomic and Proteomic Studies to Elucidate Downstream Effects

Currently, there is a lack of specific transcriptomic (the study of the complete set of RNA transcripts) and proteomic (the large-scale study of proteins) data for this compound in the public domain. This represents a critical gap and a significant opportunity for future research. Such studies are vital for moving beyond simple receptor affinity and understanding the full cascade of downstream molecular events initiated by the compound.

Transcriptomic profiling, for example, could reveal which genes are up- or down-regulated in cells or tissues following exposure to MMPP. This information can help identify the cellular pathways modulated by the compound, offering clues to both its therapeutic mechanisms and potential off-target effects. nih.gov Similarly, proteomic studies can identify changes in protein expression, post-translational modifications, and protein-protein interactions. youtube.com Techniques like mass spectrometry-based proteomics are powerful tools for discovering biomarkers, profiling drug pharmacology, and understanding disease mechanisms. youtube.comfrontlinegenomics.com For a compound like MMPP that interacts with multiple receptor systems, proteomics could clarify how these interactions translate into functional changes in cellular signaling networks. wikipedia.orgyoutube.com Investigating the transcriptomic and proteomic signatures of MMPP would provide a systems-level understanding of its biological activity, guiding further development and application.

Sustainable Synthesis and Manufacturing Research

As the applications of chemical compounds expand, so does the need for their production to be efficient, cost-effective, and environmentally responsible. Research into the sustainable synthesis of this compound is a key future direction.

Development of Environmentally Benign Synthetic Processes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Future research should focus on developing environmentally benign synthetic routes for this compound and its derivatives. Traditional methods for synthesizing phenylpiperazines can involve high temperatures and hazardous reagents. google.comgoogle.com

Modern synthetic methodologies offer greener alternatives. For example, microwave-assisted synthesis has been shown to be effective for preparing trazodone (B27368) analogues containing a piperazine moiety, often resulting in shorter reaction times and reduced solvent use. nih.gov Reductive amination is a common method for forming piperazine-containing structures, but traditional reducing agents like sodium borohydride (B1222165) can be hazardous and require stringent reaction conditions. google.com Developing catalytic processes, perhaps using earth-abundant metals like manganese, could provide more sustainable pathways. acs.org Research into Buchwald-Hartwig amination and other modern coupling reactions, which are frequently used to synthesize approved drugs containing the piperazine ring, could also lead to more efficient and cleaner manufacturing processes for MMPP. chemicalbook.comnih.gov The goal is to create a synthetic pathway that maximizes yield and purity while minimizing waste, energy consumption, and the use of toxic materials.

Table 2: Potential Green Chemistry Approaches for Phenylpiperazine Synthesis

Synthetic Method Potential Advantage Relevance to MMPP Synthesis
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, limited solvent use. Could accelerate the coupling of the piperazine ring with the substituted phenyl component. nih.gov
Catalytic Reductive Amination Avoids stoichiometric and often hazardous reducing agents, increases efficiency. Could be applied to the formation of the C-N bond between the piperazine and phenyl rings. google.comacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxy-2-methyl-phenyl)-piperazine, and how can coupling reactions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, 1-(4-methoxyphenyl)piperazine derivatives are prepared using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and activators such as 1-hydroxy-7-azabenzotriazole (HOAt) under solvent-free conditions. Reaction optimization includes adjusting stoichiometric ratios, temperature (reflux conditions), and purification via recrystallization (e.g., ethyl acetate). Yields can exceed 50% with controlled reagent addition and inert atmospheres .

Q. How can researchers validate the purity of this compound using chromatographic methods?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is a standard method. Internal standards like p-tolylpiperazine (pTP) enhance accuracy. For example, a validated protocol involves a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and detection at 254 nm. Calibration curves for related piperazines (e.g., TFMPP, mCPP) show linearity (R² > 0.99) in the 0.1–10 µg/mL range, with recovery rates >85% .

Q. What structural characterization techniques are critical for confirming the piperazine core and substituent orientation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for confirming molecular geometry. For instance, SCXRD data for similar compounds reveal chair conformations of the piperazine ring and hydrogen-bonding networks (e.g., O—H⋯N, C—H⋯O). Complementary techniques include NMR (¹H/¹³C) for substituent assignment and FT-IR for functional group verification (e.g., methoxy C-O stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can Raman microspectroscopy resolve isomeric impurities in this compound derivatives?

  • Methodological Answer : Raman parameters (laser power, scan counts) must be optimized to distinguish isomers. For trifluoromethylphenyl-piperazines, 20 mW laser power with 128–256 scans provides high-resolution spectra. Multivariate analysis (PCA-LDA) of peak positions (e.g., 600–1600 cm⁻¹) separates isomers like 3-TFMPP and 4-TFMPP with >99% variance explained by principal components. This method avoids sample degradation and enables quantitative isomer analysis .

Q. What strategies are effective for analyzing the supramolecular assembly of this compound derivatives in crystal lattices?

  • Methodological Answer : Investigate hydrogen-bonding motifs and π-π interactions using SCXRD. For example, 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine forms chains via C—H⋯O bonds and sheets via aromatic stacking (interplanar distance ~3.5 Å). Computational tools (Mercury, CrystalExplorer) model interaction energies, revealing dominant contributions from van der Waals forces (~60%) and electrostatic interactions (~30%) .

Q. How do substitution patterns on the phenyl ring influence monoamine reuptake inhibition in vitro?

  • Methodological Answer : Structure-activity relationship (SAR) studies using radioligand assays (e.g., [³H]serotonin uptake in synaptosomes) show that electron-donating groups (e.g., 4-methoxy) enhance transporter affinity. For example, 1-(4-methoxyphenyl)piperazine exhibits IC₅₀ values of 120 nM for SERT vs. 450 nM for DAT, indicating selectivity. Methyl substitution at the 2-position may sterically hinder binding, reducing potency by ~40% .

Q. What thermodynamic parameters govern metal-ligand complexation with piperazine derivatives?

  • Methodological Answer : Potentiometric titration in a constant ionic medium (e.g., 0.1 M KCl) determines stability constants (log β). For transition metals (e.g., Cu²⁺), 1-(4-methoxyphenyl)piperazine forms 1:1 complexes with log β ~8.2 at 25°C. Thermodynamic data (ΔH, ΔS) derived from van’t Hoff plots reveal entropy-driven binding (ΔS > 50 J/mol·K) due to desolvation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.